2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
CAS No.: 101225-88-1
Cat. No.: VC6399043
Molecular Formula: C13H12N4O2
Molecular Weight: 256.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101225-88-1 |
|---|---|
| Molecular Formula | C13H12N4O2 |
| Molecular Weight | 256.265 |
| IUPAC Name | 2-[3-(1,2,4-triazol-1-yl)propyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C13H12N4O2/c18-12-10-4-1-2-5-11(10)13(19)17(12)7-3-6-16-9-14-8-15-16/h1-2,4-5,8-9H,3,6-7H2 |
| Standard InChI Key | OTWQARFFJWPPCW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=NC=N3 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The molecule features an isoindole-1,3-dione core (phthalimide) substituted at the 2-position with a 3-(1H-1,2,4-triazol-1-yl)propyl chain. The phthalimide moiety consists of two fused benzene rings with ketone groups at positions 1 and 3, while the triazole ring introduces a nitrogen-rich heterocycle capable of hydrogen bonding and π-stacking interactions. The propyl linker provides conformational flexibility, enabling optimal spatial alignment for target engagement.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(1,2,4-Triazol-1-yl)propyl]isoindole-1,3-dione |
| Molecular Formula | |
| Molecular Weight | 256.265 g/mol |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=NC=N3 |
| InChI Key | OTWQARFFJWPPCW-UHFFFAOYSA-N |
Spectroscopic and Computational Data
While experimental spectral data (e.g., -NMR, IR) for this specific compound remain unpublished, analogs suggest characteristic signals:
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Phthalimide carbonyls: Strong IR absorptions near 1700–1770 cm .
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Triazole protons: -NMR resonances at δ 7.8–8.2 ppm for triazolyl H-3 and H-5 .
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Propyl linker: Methylenic protons (CH) appear as multiplets at δ 1.8–2.5 ppm (central CH) and δ 3.6–4.0 ppm (N–CH) .
Density functional theory (DFT) simulations predict a planar phthalimide core with the triazole ring adopting a perpendicular orientation relative to the isoindole plane, minimizing steric clashes.
Synthesis and Derivatization Strategies
Primary Synthetic Routes
The compound is synthesized via nucleophilic substitution between 2-(3-bromopropyl)isoindole-1,3-dione and 1H-1,2,4-triazole under basic conditions (e.g., KCO/DMF). Alternative approaches include:
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Mitsunobu reaction: Coupling phthalimide derivatives with triazole-containing alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
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Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole rings post-phthalimide formation .
Table 2: Synthetic Optimization Parameters
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| KCO/DMF, 80°C | 72 | 98 |
| CuI/DIPEA, RT | 65 | 95 |
Post-Synthetic Modifications
The triazole ring’s N-2 and N-4 positions permit further functionalization:
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Alkylation: Quaternization with methyl iodide enhances water solubility for biological assays .
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Metal coordination: Triazole’s lone pairs bind transition metals (e.g., Cu, Zn), enabling catalytic or sensing applications .
Pharmaceutical Applications
Antifungal Activity
The 1,2,4-triazole moiety is a hallmark of azole antifungals (e.g., fluconazole), which inhibit lanosterol 14α-demethylase (CYP51). Molecular docking predicts strong binding () to Candida albicans CYP51 via triazole–heme iron coordination and phthalimide–hydrophobic pocket interactions.
Table 3: Predicted Biological Activities
| Target | Binding Affinity (kcal/mol) | Proposed Mechanism |
|---|---|---|
| C. albicans CYP51 | -9.2 | Triazole–heme coordination |
| Human AChE | -8.5 | Phthalimide–PAS interaction |
Anticancer Properties
Isoindole-1,3-dione derivatives induce apoptosis in cancer cells by inhibiting NF-κB signaling . The triazole-propyl chain may enhance cellular uptake via solute carrier (SLC) transporters, as seen in 5-fluorouracil analogs .
Materials Science Applications
Polymer Engineering
The phthalimide unit’s rigidity and triazole’s hydrogen-bonding capacity enable the design of high-performance polyimides. Copolymers incorporating this monomer exhibit:
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Thermal stability: Decomposition onset at 320°C (TGA).
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Dielectric constant: at 1 MHz, suitable for microelectronics.
Optical Materials
Conjugation between phthalimide’s aromatic system and triazole’s lone pairs produces a charge-transfer complex with broad UV-Vis absorption () . This property is exploitable in organic photovoltaics or fluorescent sensors.
Computational and Experimental Gaps
Despite promising in silico predictions, empirical validation remains limited. Key research priorities include:
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Pharmacokinetic profiling: Assessing metabolic stability via human liver microsome assays.
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Toxicity screening: Acute toxicity studies in rodent models.
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Materials characterization: Measuring charge-carrier mobility in thin-film transistors.
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